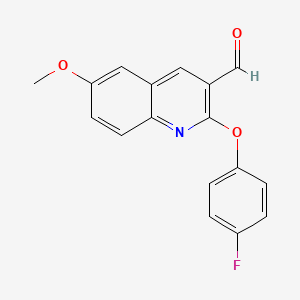

2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

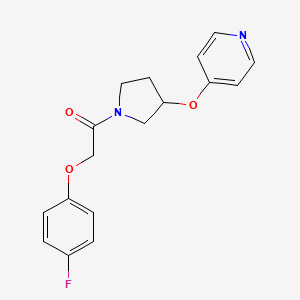

“2-(4-Fluorophenoxy)acetic acid” and “2-(4-Fluorophenoxy)benzaldehyde” are laboratory chemicals . They are not recommended for food, drug, pesticide or biocidal product use .

Synthesis Analysis

The compound “2-(4-fluorophenoxy)acetic acid” was synthesized by refluxing, 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent .

Molecular Structure Analysis

The compound “2-(4-fluorophenoxy)acetic acid” crystallizes in the monoclinic crystal system with the space group P21/c .

Physical And Chemical Properties Analysis

“2-(4-Fluorophenoxy)acetic acid” is a solid at 20 degrees Celsius . “2-(4-Fluorophenoxy)benzaldehyde” has a melting point of 54 - 56°C .

Wissenschaftliche Forschungsanwendungen

Antitumor Agent Development

Research into quinoline derivatives, such as 2-phenylquinolin-4-ones, has led to the identification of potent antitumor agents. For example, certain analogs demonstrated significant inhibitory activity against tumor cell lines, with compounds exhibiting cytotoxic activity in the low micromolar range against a variety of cancer cell types. The mechanism of action for one potent analog involved the inhibition of tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R), showcasing the therapeutic potential of quinoline derivatives in cancer treatment (Li-Chen Chou et al., 2010).

Fluorescence Sensing

Quinoline-based compounds have been synthesized to function as fluorescence sensors for metal ions, demonstrating their utility in chemical sensing applications. Notably, certain positional isomers of quinoline were found to be dual fluorescence chemosensors for Al3+ and Zn2+ ions, with variations in fluorescence intensity upon metal ion binding. These findings suggest the applicability of quinoline derivatives in environmental monitoring and biological research, providing a tool for the detection of specific metal ions with high sensitivity and selectivity (Ananta Hazra et al., 2018).

Biological Properties of Palladium(II) Complexes

Studies on palladium(II) complexes of quinoline carbaldehyde derivatives have highlighted their potential in biological applications, including DNA interaction and antioxidant activity. These complexes showed strong binding affinity to calf thymus DNA through intercalation and exhibited significant antioxidant activity, suggesting their potential use in pharmaceutical research and development (E. Ramachandran et al., 2012).

Fluorescent Labeling Reagents

The compound 6-methoxy-4-quinolone has been identified as a stable fluorophore with strong fluorescence across a wide pH range, making it suitable for use as a fluorescent labeling reagent in biomedical analysis. Its high stability and pH-independent fluorescence make it an ideal candidate for developing sensitive and reliable assays for the detection of various biological and chemical species (Junzo Hirano et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO3/c1-21-15-6-7-16-11(9-15)8-12(10-20)17(19-16)22-14-4-2-13(18)3-5-14/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKSKDKGTXJMMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)OC3=CC=C(C=C3)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol](/img/structure/B2401367.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)

![tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B2401375.png)

![[3-(Dimethylamino)phenyl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2401379.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2401382.png)